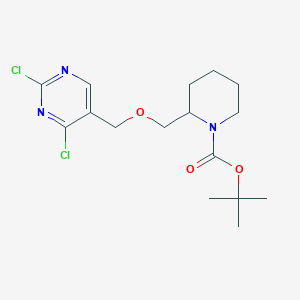
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under specific conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Scientific Research Applications
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a tert-butyl ester group but differs in the substituents on the piperidine ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boron-containing group, making it useful in boron chemistry and Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate , with the CAS number 1420986-95-3, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H21Cl2N3O3 |
| Molar Mass | 362.25 g/mol |
| Density | 1.284 g/cm³ (predicted) |
| Boiling Point | 450.4 °C (predicted) |
| pKa | -2.18 (predicted) |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in cancer treatment and other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative properties . The selectivity index was notably high, suggesting that the compound preferentially targets cancer cells over normal cells.
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been reported to inhibit MMP-2 and MMP-9, enzymes that play crucial roles in tumor invasion and metastasis .
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells, which is critical for preventing tumor growth and spread.
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .
Case Studies
Several case studies have investigated the efficacy of pyrimidine derivatives similar to this compound:
- Study on MDA-MB-231 Cells : In a controlled experiment, mice inoculated with MDA-MB-231 cells showed reduced lung metastasis after treatment with this class of compounds over a period of 30 days. This suggests potential for therapeutic application in metastatic breast cancer .
- Comparison with Standard Treatments : In comparative studies with standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound exhibited superior growth inhibition activities against both MCF-7 and MDA-MB-231 cell lines, highlighting its potential as a more effective treatment option .
Properties
Molecular Formula |
C16H23Cl2N3O3 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl 2-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-7-5-4-6-12(21)10-23-9-11-8-19-14(18)20-13(11)17/h8,12H,4-7,9-10H2,1-3H3 |
InChI Key |
NREABQLXZXKVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















